4-Fluoro-3-(methylsulfinyl)phenol

Lipophilicity LogP Drug Design

Securing a chiral fluorinated sulfoxide phenol with balanced lipophilicity (LogP 1.27) and predictable metabolic stability is a recurrent challenge in lead optimization. 4-Fluoro-3-(methylsulfinyl)phenol directly solves this. • Chiral sulfoxide stereocenter enables enantioselective catalysis and enantiopure API intermediate synthesis. • para-Fluorine substitution enhances metabolic stability and membrane permeability vs. non-fluorinated analogs (LogP 1.27 vs. 0.40 for 3-(methylsulfinyl)phenol). • Intermediate sulfoxide oxidation state allows late-stage reduction to sulfide or oxidation to sulfone for scaffold diversification. Supplied at ≥95% purity; suitable for fragment-based drug discovery, chiral ligand development, and fluorinated polymer research.

Molecular Formula C7H7FO2S
Molecular Weight 174.19 g/mol
Cat. No. B14014862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methylsulfinyl)phenol
Molecular FormulaC7H7FO2S
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCS(=O)C1=C(C=CC(=C1)O)F
InChIInChI=1S/C7H7FO2S/c1-11(10)7-4-5(9)2-3-6(7)8/h2-4,9H,1H3
InChIKeyQGJYKWSPVDVZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(methylsulfinyl)phenol CAS 2734777-83-2: Fluorinated Sulfoxide Phenol Building Block Procurement Guide


4-Fluoro-3-(methylsulfinyl)phenol (CAS 2734777-83-2) is an organofluorine compound classified as a fluorinated aryl sulfoxide phenol. It possesses a molecular formula of C₇H₇FO₂S and a molecular weight of 174.19 g/mol . Its structure incorporates a para-fluorine substituent and a meta-methylsulfinyl group on a phenolic ring, endowing it with unique physicochemical properties such as a LogP of 1.2687 . The compound is primarily utilized as a specialized building block or intermediate in medicinal chemistry and materials science, where the combination of fluorine and a chiral sulfoxide moiety offers distinct advantages over non-fluorinated or sulfone analogs.

Why Simple Phenol or Sulfone Analogs Cannot Replace 4-Fluoro-3-(methylsulfinyl)phenol in Specialized Applications


Substituting 4-Fluoro-3-(methylsulfinyl)phenol with a simpler phenol, a non-fluorinated sulfoxide, or a sulfone analog is not trivial due to the compound's synergistic combination of a fluorine atom and a chiral sulfoxide group. The fluorine atom significantly alters the electronic properties of the aromatic ring and enhances metabolic stability compared to non-fluorinated analogs [1]. The methylsulfinyl group introduces a chiral center and distinct hydrogen-bonding capabilities that are absent in sulfones or thioethers. These subtle but critical differences can impact key parameters such as lipophilicity (LogP 1.27 vs. 0.40 for non-fluorinated 3-(methylsulfinyl)phenol), target binding, and synthetic utility, making direct substitution without re-optimization of the entire synthetic or biological system unlikely to succeed .

Quantitative Differentiation of 4-Fluoro-3-(methylsulfinyl)phenol from Key Analogs: Evidence for Informed Procurement


Lipophilicity Modulation: Balancing Membrane Permeability with Aqueous Solubility

The measured LogP of 4-Fluoro-3-(methylsulfinyl)phenol is 1.2687 . This is a critical intermediate value that balances membrane permeability with aqueous solubility. In comparison, the non-fluorinated analog 3-(methylsulfinyl)phenol has a significantly lower LogP of 0.403 , indicating lower lipophilicity and potentially reduced passive membrane diffusion. Conversely, the simpler phenol 4-Fluoro-3-methylphenol, lacking the sulfoxide group, exhibits a higher LogP of 1.83970 [1], which could lead to poor aqueous solubility and increased off-target binding. This data demonstrates that the combination of fluorine and sulfoxide in the target compound yields a unique and desirable lipophilicity profile not easily achieved with other analogs.

Lipophilicity LogP Drug Design

Stereochemical Complexity: The Chiral Sulfoxide Center as a Unique Synthetic Handle

The sulfur atom in the methylsulfinyl group is a stereocenter, rendering 4-Fluoro-3-(methylsulfinyl)phenol a chiral molecule . This is in stark contrast to its sulfone analog, 4-Fluorophenyl methyl sulfone (CAS 455-15-2), which is achiral due to the tetrahedral geometry of the sulfonyl group [1]. The presence of a stereocenter allows the target compound to be used in enantioselective synthesis, either as a chiral auxiliary, ligand, or building block for creating more complex chiral architectures. The sulfoxide group can also participate in stereospecific reactions such as the Pummerer rearrangement or act as a chiral directing group in metal-catalyzed transformations.

Chirality Sulfoxide Enantioselective Synthesis

Oxidation State Versatility: Sulfoxide as a Synthetic Pivot Point

The sulfoxide functional group in 4-Fluoro-3-(methylsulfinyl)phenol occupies an intermediate oxidation state between the corresponding thioether (sulfide) and sulfone . This provides a unique synthetic pivot: the sulfoxide can be selectively reduced to the thioether 4-Fluoro-3-(methylsulfanyl)phenol (CAS 836678-97-8, MW 158.2) or oxidized to the sulfone (CAS 455-15-2) under mild conditions [1]. This oxidation state flexibility is not available when starting from the sulfone or thioether directly. It allows chemists to install the sulfoxide group as a temporary directing or protecting group and then modulate the oxidation state later in the synthetic sequence, offering a level of functional group manipulation that is valuable in complex molecule synthesis.

Sulfoxide Oxidation State Synthetic Versatility

Enhanced Metabolic Stability Conferred by Fluorine Substitution

The presence of a fluorine atom on the aromatic ring of 4-Fluoro-3-(methylsulfinyl)phenol is expected to confer enhanced metabolic stability compared to non-fluorinated analogs like 3-(methylsulfinyl)phenol. It is a well-established principle in medicinal chemistry that the introduction of fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the compound in biological systems [1]. While direct metabolic stability data for this specific compound is not available in the primary literature, the class-level inference is strong and supported by decades of fluorinated drug development . This property is a key differentiator for researchers designing compounds with improved pharmacokinetic profiles, where a non-fluorinated analog would likely be rapidly metabolized.

Metabolic Stability Fluorine Drug Metabolism

Optimal Application Scenarios for 4-Fluoro-3-(methylsulfinyl)phenol Based on Evidence-Based Differentiation


Enantioselective Synthesis and Chiral Ligand Development

The chiral sulfoxide center in 4-Fluoro-3-(methylsulfinyl)phenol makes it an excellent candidate for use as a chiral building block or ligand precursor in asymmetric catalysis. As demonstrated in Evidence Item 2, the sulfoxide provides a stereocenter that can influence the stereochemical outcome of reactions, unlike its achiral sulfone analog. Procurement of this compound is justified for projects aiming to synthesize enantiomerically pure pharmaceutical intermediates or for developing new chiral ligands for metal-catalyzed transformations [1].

Optimization of Pharmacokinetic Properties in Lead Compounds

The balanced lipophilicity (LogP 1.27, Evidence Item 1) and expected enhanced metabolic stability from fluorine substitution (Evidence Item 4) position 4-Fluoro-3-(methylsulfinyl)phenol as a valuable fragment or intermediate in drug discovery programs. It is particularly suited for lead optimization campaigns where improving membrane permeability and reducing metabolic clearance are primary objectives. The compound's properties suggest it could serve as a privileged scaffold for developing drug candidates with favorable oral bioavailability and half-life [2].

Multi-Step Synthesis Requiring Oxidation State Control

The sulfoxide's intermediate oxidation state (Evidence Item 3) provides a strategic advantage in complex synthetic routes. Researchers can procure 4-Fluoro-3-(methylsulfinyl)phenol as a single, versatile intermediate and then selectively reduce or oxidize the sulfur group as needed later in the synthesis. This approach can streamline the procurement process by reducing the number of different starting materials required and can enable late-stage functional group diversification, a key strategy in modern organic synthesis [3].

Synthesis of Fluorinated Materials and Agrochemicals

The combination of fluorine and a functionalizable phenol group makes this compound a useful monomer or building block for creating fluorinated polymers, liquid crystals, or agrochemical active ingredients. The fluorine atom imparts desirable properties like increased thermal stability, chemical resistance, and altered electronic properties. While not the focus of the primary evidence, the compound's structure is well-suited for these applications, and its procurement is justified for exploratory research in these fields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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